Tris[2-(2-methoxypropoxy)propyl] borate
Description
Tris[2-(2-methoxypropoxy)propyl] borate is a borate ester characterized by three branched alkoxy substituents, each containing methoxypropoxy groups. This structural complexity distinguishes it from simpler trialkyl borates. The methoxypropoxy side chains likely enhance solubility in polar solvents and thermal stability, making it suitable for applications in polymer chemistry, electrolytes, or as a ligand in catalytic systems.
Properties
CAS No. |
59817-49-1 |
|---|---|
Molecular Formula |
C21H45BO9 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
tris[2-(2-methoxypropoxy)propyl] borate |
InChI |
InChI=1S/C21H45BO9/c1-16(23-7)10-26-19(4)13-29-22(30-14-20(5)27-11-17(2)24-8)31-15-21(6)28-12-18(3)25-9/h16-21H,10-15H2,1-9H3 |
InChI Key |
KWSWSNSTXCTLPR-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC(C)OCC(C)OC)(OCC(C)OCC(C)OC)OCC(C)OCC(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2-methoxypropoxy)propyl] borate typically involves the reaction of boric acid or boric anhydride with glycol monoethers. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 50°C to 200°C. A water-azeotrope-forming solvent is often added to the reaction mixture to facilitate the removal of water produced during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2-methoxypropoxy)propyl] borate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and glycol monoethers.
Oxidation: Can be oxidized under specific conditions to form borate esters with different oxidation states.
Substitution: Participates in substitution reactions where the alkoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Boric acid and glycol monoethers.
Oxidation: Higher oxidation state borate esters.
Substitution: Borate esters with different functional groups.
Scientific Research Applications
Tris[2-(2-methoxypropoxy)propyl] borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of tris[2-(2-methoxypropoxy)propyl] borate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key properties of Tris[2-(2-methoxypropoxy)propyl] borate with structurally related borates:
Key Findings from Comparative Analysis
Molecular Complexity and Solubility :
- This compound’s branched ether substituents likely increase hydrophilicity compared to triisopropyl or tributyl borates, which are less polar . This property may enhance compatibility with polar solvents or polymer matrices.
- Fluorinated borates (e.g., tris(pentafluorophenyl)borate) exhibit unique solubility in fluorinated solvents, critical for battery applications .
Thermal and Chemical Stability :
- The methoxypropoxy groups in the target compound may improve thermal stability over triisopropyl borate (boiling point ~188°C ), reducing volatility.
- Tributyl borate, with longer alkyl chains, has higher boiling points but lower oxidative stability compared to fluorinated analogs .
Functional Applications: Catalysis: Pyrazolylborate-Mo complexes demonstrate superior catalytic activity in oxidation reactions compared to simpler borates . Energy Storage: Fluorinated borates in highlight the role of borates in stabilizing electrolytes. The target compound’s ether linkages may similarly coordinate lithium ions, though this requires experimental validation.
Safety and Environmental Impact :
- Triisopropyl borate is classified as flammable and irritant , while larger borates like the target compound may exhibit lower volatility, reducing inhalation risks.
- Fluorinated borates pose challenges in biodegradability due to strong C-F bonds , whereas the methoxypropoxy groups in the target compound might degrade more readily.
Biological Activity
Tris[2-(2-methoxypropoxy)propyl] borate is a boron-containing compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, leading to potential applications in drug delivery, imaging, and therapeutic interventions. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features three methoxypropoxy groups attached to a boron atom. This configuration enhances its solubility and reactivity in biological environments. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its properties for specific applications.
The biological activity of this compound stems from its ability to interact with cellular components. Key mechanisms include:
- Membrane Interaction : The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Protein Binding : It may bind to proteins or enzymes, altering their function or stability.
- Nucleic Acid Interaction : Research suggests potential interactions with DNA or RNA, which could influence gene expression or stability.
1. Biological Studies
This compound has been utilized in various biological studies aimed at understanding its effects on cellular systems. It has shown promise in:
- Cell Viability Assays : Studies indicate that the compound can influence cell proliferation rates.
- Fluorescent Probes : Its derivatives are being developed as fluorescent dyes for imaging applications.
2. Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound:
- Drug Delivery Systems : The ability to form stable complexes with therapeutic agents makes it a candidate for drug delivery applications.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although more research is needed.
Case Study 1: Drug Delivery
In a study investigating the use of this compound as a drug delivery vehicle, researchers found that it effectively encapsulated hydrophobic drugs, improving their solubility and bioavailability. The release kinetics were analyzed using in vitro models, demonstrating controlled release profiles suitable for therapeutic use.
Case Study 2: Imaging Applications
A recent study focused on the development of fluorescent probes based on this compound. These probes showed high sensitivity and specificity for detecting certain biomolecules in live cells, indicating their potential utility in biomedical research.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar boron-containing compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tris(2-methoxyethyl)borate | Boron ester | Used in drug delivery; exhibits low toxicity |
| Tris(2-(2-methoxyethoxy)ethyl)borane | Boron ether | Potential fluorescent probe for biological imaging |
| Boronic acids | Various structures | Known for enzyme inhibition and therapeutic uses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
